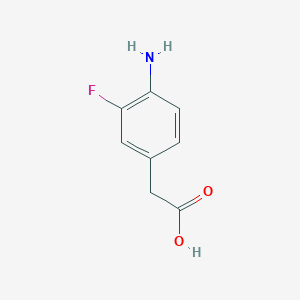

4-Amino-3-fluorophenylacetic acid

Description

BenchChem offers high-quality 4-Amino-3-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDZUAACDPSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380865 | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-77-3 | |

| Record name | 4-Amino-3-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503315-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure & Utility of 4-Amino-3-fluorophenylacetic Acid

This guide details the structural characteristics, synthesis, and applications of 4-Amino-3-fluorophenylacetic acid , a critical intermediate in medicinal chemistry.

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS: 503315-77-3 ) is a bifunctional aromatic building block widely employed in the synthesis of pharmaceuticals, particularly kinase inhibitors and peptide mimetics.[1] Its value lies in the bioisosteric replacement of hydrogen with fluorine at the ortho position to the amine.[1] This substitution modulates the basicity of the aniline nitrogen, enhances metabolic stability against ring oxidation, and alters the lipophilicity of the final drug scaffold without significantly changing steric volume.

| Feature | Specification |

| CAS Number | 503315-77-3 |

| IUPAC Name | 2-(4-amino-3-fluorophenyl)acetic acid |

| Molecular Formula | C |

| Molecular Weight | 169.15 g/mol |

| Key Functionality | Fluorinated Aniline + Carboxylic Acid Linker |

Structural & Physicochemical Analysis

Electronic Architecture

The strategic placement of the fluorine atom at position 3 (ortho to the amino group) exerts a profound electronic effect:

-

Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the aromatic ring.[1] This lowers the pK

of the aniline nitrogen (typically from ~4.6 in aniline to ~3.5–4.0 in this scaffold), reducing its nucleophilicity but also decreasing its liability to form reactive metabolites (e.g., quinone imines). -

Acidic Domain: The acetic acid tail remains insulated from the fluorine's inductive pull by the methylene spacer, maintaining a typical carboxylic acid pK

of approximately 4.5.[1]

Conformational Dynamics

Unlike non-fluorinated analogs, the C–F bond induces a specific dipole moment that can lock the conformation of the amino group through intramolecular electrostatic interactions.[1] In protein binding pockets, this fluorine often engages in multipolar interactions with backbone amides or carbonyls, a phenomenon known as "orthogonal fluorine interactions."[1]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Implications for Drug Design |

| pK | 4.47 ± 0.10 | Ionized at physiological pH (COO⁻).[1] |

| pK | ~3.6 | Neutral at physiological pH; reduced hERG liability.[1] |

| LogP | 1.62 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 2 (NH | Critical for solvent-front interactions in kinases.[1] |

| H-Bond Acceptors | 4 (N, O, F) | Fluorine acts as a weak acceptor. |

Synthesis & Manufacturing Protocols

The industrial preparation of 4-Amino-3-fluorophenylacetic acid typically follows a Nitration-Reduction pathway starting from 3-fluorophenylacetic acid.[1] This route is preferred for its atom economy and availability of starting materials.[1]

Synthetic Workflow (Graphviz Diagram)

Figure 1: Primary synthetic pathway via nitration and reduction.[1]

Detailed Protocol

Step 1: Regioselective Nitration

-

Reagents: Fuming Nitric Acid, Concentrated Sulfuric Acid.[1]

-

Procedure: 3-Fluorophenylacetic acid is dissolved in concentrated H

SO -

Critical Control: Temperature must be kept below 0°C to prevent over-nitration or oxidation of the benzylic carbon.[1]

-

Purification: The crude mixture is poured into ice water.[1] The 4-nitro isomer precipitates and can be recrystallized from ethanol/water.[1]

Step 2: Catalytic Hydrogenation

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (1 atm), Methanol.[1]

-

Procedure: The nitro intermediate is dissolved in methanol.[1] Pd/C is added carefully under nitrogen.[1] The system is purged with H

and stirred at room temperature for 4–6 hours. -

Validation: Monitor by TLC or LC-MS until the nitro peak (M+ ~227) disappears and the amine peak (M+ 170) appears.[1]

-

Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to obtain the off-white solid product.[1]

Analytical Specifications & Quality Control

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

NMR Spectroscopy

-

H NMR (DMSO-d

- 12.1 ppm (s, 1H, COOH ) - Broad singlet, exchangeable.[1]

-

6.8–7.0 ppm (m, 3H, Ar-H ) - Characteristic splitting due to

-

5.0 ppm (s, 2H, Ar-NH

-

3.4 ppm (s, 2H, Ar-CH

-

F NMR:

-

Single peak around -130 to -135 ppm (referenced to CFCl

), confirming mono-fluorination.[1]

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]

= 170.15 m/z.[1] -

Fragmentation: Loss of CO

(M-44) is a common fragmentation pathway for phenylacetic acids.[1]

Applications in Drug Discovery

Kinase Inhibitor Design

This scaffold is a "privileged structure" in kinase inhibition.[1] The carboxylic acid can be converted into amides to interact with the hinge region or solvent-front residues, while the fluorinated aniline serves as a warhead attachment point or a hydrophobic contact.[1]

-

Mechanism: The fluorine atom increases the metabolic half-life by blocking Phase I metabolism (hydroxylation) at the C3 position.[1]

-

Example: Used in the synthesis of covalent inhibitors where the amine is acrylated to target cysteine residues.[1]

Peptide Mimetics

The compound serves as a constrained phenylalanine analog.[1]

-

Bioisosterism: The 4-amino group allows for extension into the P1' or P2 pockets of proteases.[1]

-

Metabolic Stability: Fluorination protects the aromatic ring from oxidative degradation by Cytochrome P450 enzymes.[1]

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

-

Handling: Use in a fume hood with nitrile gloves.[1]

-

Storage: Keep in a cool, dry place away from light. The amine is prone to oxidation (darkening) over time if exposed to air.[1]

References

-

LookChem. (2025).[1] 4-Amino-3-fluorophenylacetic acid - CAS 503315-77-3 Properties and Suppliers. Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 4-Aminophenylacetic acid Derivatives. National Library of Medicine.[1] Retrieved from [Link][1]

-

ResearchGate. (2023). Fluorine in Medicinal Chemistry: Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

Sources

synthesis of 4-Amino-3-fluorophenylacetic acid

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylacetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Amino-3-fluorophenylacetic acid, a valuable building block in contemporary drug discovery and development. The document delineates a multi-step synthesis commencing from a commercially available starting material, 2-fluoro-4-nitrotoluene. Each synthetic step is discussed in detail, elucidating the underlying reaction mechanisms, rationale for reagent selection, and critical process parameters. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed experimental protocols to enable successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

4-Amino-3-fluorophenylacetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom and the specific substitution pattern on the phenyl ring can significantly influence the metabolic stability, binding affinity, and overall efficacy of drug candidates. The synthesis of such specifically substituted aromatic compounds presents unique challenges, primarily concerning the regioselective introduction of functional groups.

This guide outlines a logical and efficient four-step synthetic sequence. Our strategy is built upon creating the phenylacetic acid side-chain on a pre-functionalized aromatic ring, which circumvents potential difficulties in late-stage fluorination or amination.

The chosen pathway begins with 2-fluoro-4-nitrotoluene and proceeds through side-chain bromination, cyanation, nitrile hydrolysis, and concludes with the reduction of the nitro group. This approach is advantageous due to the relatively low cost of the starting material and the reliability of each transformation.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, 4-Amino-3-fluorophenylacetic acid (I), suggests a logical disconnection strategy. The primary amine can be derived from the reduction of a nitro group, leading to the precursor 3-fluoro-4-nitrophenylacetic acid (II). The carboxylic acid moiety can be obtained through the hydrolysis of a nitrile group, pointing to 3-fluoro-4-nitrophenylacetonitrile (III) as the next intermediate. This nitrile is accessible via nucleophilic substitution of a halide, such as in 1-(bromomethyl)-2-fluoro-4-nitrobenzene (IV). Finally, this benzylic bromide can be prepared from the commercially available starting material, 2-fluoro-4-nitrotoluene (V), via a selective radical bromination of the methyl group.

Caption: Retrosynthetic pathway for 4-Amino-3-fluorophenylacetic acid.

This analysis forms the basis for the forward synthesis detailed in the subsequent sections.

Detailed Synthetic Workflow and Experimental Protocols

The forward synthesis is designed as a sequential process where the product of each step is purified and used as the substrate for the next.

Caption: Overall four-step synthetic workflow.

Step 1: Benzylic Bromination of 2-Fluoro-4-nitrotoluene

Principle: This reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a thermal initiator that generates radicals upon heating, initiating the chain reaction. The reaction is selective for the benzylic position due to the stability of the resulting benzyl radical.

Protocol:

-

To a solution of 2-fluoro-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Synthesis of 3-Fluoro-4-nitrophenylacetonitrile

Principle: This step is a classic nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion (from NaCN) displaces the bromide from the benzylic carbon. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺), leaving the cyanide anion highly reactive.

Protocol:

-

Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

In a separate flask, carefully prepare a solution of sodium cyanide (NaCN, 1.2 eq) in DMSO. Caution: NaCN is highly toxic.

-

Slowly add the NaCN solution to the solution of the benzyl bromide at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material disappears.

-

Pour the reaction mixture into a large volume of ice-water and stir.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude 3-fluoro-4-nitrophenylacetonitrile can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 3-Fluoro-4-nitrophenylacetic Acid

Principle: Acid-catalyzed hydrolysis of the nitrile first forms a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium salt. Concentrated strong acids and heat are typically required to drive this reaction to completion.

Protocol:

-

Combine the 3-fluoro-4-nitrophenylacetonitrile (1.0 eq) with concentrated hydrochloric acid (e.g., 6 N HCl).[1]

-

Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture in an ice bath. The product, 3-fluoro-4-nitrophenylacetic acid, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield the desired carboxylic acid.

Step 4: Reduction of the Nitro Group to 4-Amino-3-fluorophenylacetic Acid

Principle: The selective reduction of an aromatic nitro group in the presence of other functional groups like a carboxylic acid can be effectively achieved using metals in acidic or neutral conditions. A combination of iron powder and ammonium chloride in an aqueous/alcoholic solvent system is a mild, inexpensive, and efficient method for this transformation.[2] Iron acts as the reducing agent, and ammonium chloride serves as a proton source and electrolyte.

Protocol:

-

Suspend 3-fluoro-4-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 3.0-5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, with vigorous stirring. Monitor the reaction by TLC for the disappearance of the nitro compound.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to its isoelectric point (approximately pH 4-5) using a dilute acid or base. The product will precipitate.

-

Collect the solid 4-Amino-3-fluorophenylacetic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | ~4.7 (s, 2H, CH₂Br), 7.5-8.3 (m, 3H, Ar-H) | ~30 (CH₂), Aromatic carbons (115-160) |

| 3-Fluoro-4-nitrophenylacetonitrile | C₈H₅FN₂O₂ | 180.14 | ~4.0 (s, 2H, CH₂CN), 7.6-8.4 (m, 3H, Ar-H) | ~20 (CH₂), ~117 (CN), Aromatic carbons |

| 3-Fluoro-4-nitrophenylacetic acid | C₈H₆FNO₄ | 200.13 | ~3.8 (s, 2H, CH₂COOH), 7.5-8.3 (m, 3H, Ar-H), ~11 (br s, 1H, COOH) | ~40 (CH₂), Aromatic carbons, ~175 (COOH) |

| 4-Amino-3-fluorophenylacetic acid | C₈H₈FNO₂ | 169.15 | ~3.5 (s, 2H, CH₂), ~4.0 (br s, 2H, NH₂), 6.7-7.1 (m, 3H, Ar-H) | ~40 (CH₂), Aromatic carbons, ~175 (COOH) |

Note: Expected NMR shifts are approximate and should be confirmed by experimental data. Mass spectrometry (MS) should be used to confirm the molecular weight (Exact Mass: 169.05390666).[3]

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. All manipulations must be performed in a well-ventilated fume hood. Have a cyanide antidote kit available. Acidification of cyanide waste will produce highly toxic HCN gas.

-

Concentrated Acids (HCl): Highly corrosive. Handle with extreme care.

-

Flammable Solvents: Use appropriate precautions when heating flammable solvents like ethanol and ethyl acetate.

Conclusion

The synthetic route presented in this guide offers a reliable and scalable method for the preparation of 4-Amino-3-fluorophenylacetic acid. By starting from 2-fluoro-4-nitrotoluene, the synthesis proceeds through a series of well-established and high-yielding reactions. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting. Adherence to the experimental procedures and safety precautions is paramount for achieving the desired outcome safely and efficiently.

References

-

PrepChem. Synthesis of 4-amino-3-bromophenylacetic acid. Available at: [Link]

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Available at: [Link]

-

Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Available at: [Link]

-

Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Available at: [Link]

- Google Patents. (2018). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

Gourlay, B. (2021). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available at: [Link]

-

LookChem. 4-Amino-3-fluorophenylacetic acid. Available at: [Link]

-

PubChem. 4-Aminophenylacetic acid. Available at: [Link]

-

Eureka | Patsnap. (2019). Industrial preparation method for 3-amino phenylacetic acid. Available at: [Link]

- Google Patents. (2006). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

Sources

Technical Guide: Solubility Profile & Process Handling of 4-Amino-3-fluorophenylacetic Acid

[1][2]

Executive Summary

In the development of pharmaceutical intermediates, 4-Amino-3-fluorophenylacetic acid serves as a critical scaffold, particularly for enzyme inhibitors and receptor antagonists where the fluorine atom modulates metabolic stability and lipophilicity.[1][2]

This technical guide addresses the solubility landscape of this compound. Unlike simple phenylacetic acids, the presence of both an electron-withdrawing fluorine atom and an amino group creates a complex solubility profile governed by zwitterionic potential and hydrogen bonding networks.[1][2][3] This document provides a scientifically grounded framework for solvent selection, solubility determination, and purification protocols, designed to ensure reproducibility in drug development workflows.[1][2][3]

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, we must first understand the molecular drivers at play.[1][2][3]

Structural Analysis

The molecule contains three distinct functional regions that dictate its interaction with solvents:

-

Carboxylic Acid Tail: Provides solubility in basic aqueous media and polar protic solvents via hydrogen bond donation/acceptance.[1][2][3]

-

Aniline Core: Typically basic, but the ortho-fluorine atom exerts a strong inductive effect (-I), reducing the pKa of the amino group compared to non-fluorinated aniline.[1][2][3] This reduces the stability of the ammonium salt in weak acids.[1][2][3]

-

Fluorine Substituent: Increases lipophilicity (LogP) relative to the non-fluorinated parent, slightly improving solubility in chlorinated solvents and esters, but not enough to make it freely soluble in non-polar alkanes.[1][2][3]

Theoretical Solubility Landscape

Based on the structural pharmacophore and analog data (e.g., 4-aminophenylacetic acid), the solubility profile is categorized below.

Table 1: Predicted Solubility Profile of 4-Amino-3-fluorophenylacetic Acid

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonding; ideal for reactions (e.g., SNAr).[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Solvation via H-bonding; solubility increases significantly with heat.[2][3] |

| Aqueous (pH Adjusted) | 1M HCl, 1M NaOH | High (>50 mg/mL) | Ionization to cationic (ammonium) or anionic (carboxylate) forms.[1][2][3] |

| Aqueous (Neutral) | Water (pH ~6-7) | Low (<1 mg/mL) | Zwitterionic lattice energy dominates; poor solvation.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited solvation of the polar zwitterion; improves if esterified.[2][3] |

| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Lack of dipole interaction; used as anti-solvents.[1][2][3] |

Technical Insight: The "Low" solubility in neutral water is a feature, not a bug. It allows for high-yield purification via isoelectric precipitation (see Section 4).[1][2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the exact saturation point in a specific organic solvent (e.g., Ethyl Acetate or Methanol).[3]

Reagents:

Workflow:

-

Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL glass vial (

). -

Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Observation: Continue until the solid is mostly dissolved but a visible suspension remains (saturation).[1][2][3]

-

Equilibration: Stir the suspension at the target temperature (e.g., 25°C) for 2 hours.

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.[1][2][3]

-

Quantification: Weigh the dried residue (

).

Calculation:

Protocol B: pH-Swing Recrystallization (Purification)

Objective: To purify the compound from synthesis by-products using its pH-dependent solubility.[1][2]

Principle: The compound is soluble in acid (as the hydrochloride salt) and base (as the sodium salt) but precipitates near its isoelectric point (pI).[1][2][3]

Step-by-Step Methodology:

-

Dissolution: Suspend crude 4-Amino-3-fluorophenylacetic acid (10 g) in Water (30 mL) .

-

Acidification: Slowly add 6M HCl dropwise with stirring until the solution becomes clear (pH < 2). This forms the soluble hydrochloride salt.[1][2][3]

-

Precipitation: Slowly add 10% NaOH (aq) to the filtrate while monitoring pH.

-

Aging: Stir the slurry at 0–5°C for 1 hour to maximize crystal growth and yield.

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual salts (NaCl).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[1][2][3]

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Figure 2: pH-Dependent Solubility Mechanism

Understanding the species distribution is vital for the "pH-Swing" protocol.[1][2]

Caption: Reversible transformation between soluble ionic forms and the insoluble zwitterion controlled by pH.[1][2]

References

-

Chemical Identity & Properties

-

Analogous Synthesis & Purification

-

Solubility Principles of Amino Acids

-

Reaction Context (SNAr)

Disclaimer: The experimental protocols provided herein are based on standard chemical engineering principles for fluorinated amino acids. Users should perform small-scale safety validation, particularly regarding the specific impurity profile of their starting material.

Sources

- 1. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

Stability Profile of 4-Amino-3-fluorophenylacetic Acid at Room Temperature

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS: 503315-77-3) exhibits moderate to high stability at room temperature (20–25°C) , provided it is maintained in a solid state, protected from light, and kept in a desiccated environment.

While the fluorinated phenylacetic acid core is robust, the primary stability risk stems from the aniline moiety (amino group) , which is susceptible to oxidative degradation and photo-oxidation. This degradation manifests macroscopically as discoloration (white/off-white shifting to brown/pink). The compound is chemically stable against hydrolysis but can undergo slow decarboxylation under extreme thermal stress, a pathway generally suppressed at room temperature.

Core Stability Recommendation: Store at +15°C to +25°C in tightly sealed, light-resistant containers under an inert atmosphere (Nitrogen/Argon) for long-term retention of >99% purity.

Chemical Profile & Structural Vulnerabilities

To understand the stability profile, we must analyze the interplay between the functional groups. This molecule is amphoteric (zwitterionic potential) due to the basic amino group and the acidic carboxyl group.

| Functional Group | Stability Influence | Primary Degradation Risk |

| Amino (-NH₂) | High Risk. Electron-rich center prone to radical attack and oxidation. | Oxidative Coupling: Formation of azo linkages, hydrazo compounds, or quinone imines, leading to "browning." |

| Fluorine (-F) | Stabilizing. High electronegativity withdraws electron density from the ring, slightly lowering the pKa of the amine and reducing oxidative susceptibility compared to non-fluorinated aniline. | Metabolic/Enzymatic: Resistant to abiotic cleavage, but modifies lipophilicity and crystal packing. |

| Carboxyl (-COOH) | Moderate Stability. Stable at RT. | Decarboxylation: Unlikely at RT. Requires high heat (>150°C) or specific catalytic conditions to release CO₂. |

| Benzylic Carbon | Moderate Stability. Activated by the phenyl ring. | Benzylic Oxidation: Potential formation of benzylic alcohols/ketones under strong oxidative stress. |

2.1 Theoretical Degradation Pathways

The following diagram illustrates the potential abiotic degradation pathways. While the compound is stable, exposure to air (Oxygen) and Light (

Figure 1: Abiotic degradation pathways. The oxidative pathway (red arrow) is the dominant risk factor at room temperature.

Solid-State vs. Solution Stability

3.1 Solid-State Stability

-

Hygroscopicity: The compound acts as a crystalline solid. While not deliquescent, the carboxylic acid moiety can form hydrogen bonds with atmospheric water. Moisture uptake accelerates oxidative degradation by increasing molecular mobility on the crystal surface.

-

Photostability: The aniline ring is a chromophore. Extended exposure to UV/Visible light in the presence of oxygen will cause surface darkening.

-

Shelf-Life: With proper packaging (amber glass, desiccant), the shelf-life exceeds 24 months at room temperature.

3.2 Solution Stability

Researchers frequently solubilize this compound in DMSO, Methanol, or aqueous buffers for biological assays.

-

Protic Solvents (Water/Methanol): Stable for 24-48 hours at RT. However, in basic pH (>8), the aniline becomes more electron-rich and susceptible to oxidation.

-

Aprotic Solvents (DMSO/DMF): Caution Required. DMSO is an oxidant. Solutions in DMSO should be used immediately or stored at -20°C. Prolonged storage of amino-aromatics in DMSO at RT can lead to N-oxidation or methylation artifacts.

Validated Stability Testing Protocol

To rigorously assess the stability of your specific batch, use the following "self-validating" HPLC workflow. This protocol relies on separating the parent peak from early-eluting oxidative degradation products.

4.1 Analytical Methodology (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxyl group, improving retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

-

Flow Rate: 1.0 mL/min.

4.2 Experimental Workflow

Figure 2: Routine stability monitoring workflow. Step 2 is recommended only for validating the HPLC method's ability to detect impurities.

Handling & Storage Directives

To ensure maximum stability and reproducibility in drug development workflows:

-

Primary Storage:

-

Container: Amber glass vials with Teflon-lined caps (prevents light and oxygen exchange).

-

Environment: Store at 20°C–25°C . For long-term archival (>1 year), -20°C is preferred but not strictly necessary if kept dry.

-

Desiccation: Always store secondary containment with silica gel packets.

-

-

Handling:

-

Inert Gas: If the bottle is opened frequently, purge the headspace with Nitrogen or Argon before resealing.

-

Weighing: Allow refrigerated samples to equilibrate to room temperature before opening to prevent condensation (hygroscopicity risk).

-

-

Troubleshooting Signs:

-

Color Change: A shift to pink or brown indicates surface oxidation. Action: If minor, the bulk may still be pure; verify by HPLC. If the solid is sticky or dark brown, discard.

-

Solubility Issues: Incomplete solubility in 1M NaOH or Methanol suggests polymerization or salt formation.

-

References

-

LookChem. 4-Amino-3-fluorophenylacetic acid Product Properties and Storage. Retrieved from

-

BLD Pharm. Safety Data Sheet: 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3). Retrieved from

-

Fisher Scientific. Safety Data Sheet: 4-Fluorophenylacetic acid (Analogous Stability Data). Retrieved from

-

National Institutes of Health (NIH). Biodegradation kinetics of 4-fluorocinnamic acid (Degradation pathways of fluorinated aromatics). Retrieved from

-

Carl Roth. Safety Data Sheet: Amino Acids General Stability. Retrieved from

potential research applications of 4-Amino-3-fluorophenylacetic acid

Technical Guide: Research Applications of 4-Amino-3-fluorophenylacetic Acid

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a bifunctional fluorinated aromatic scaffold that has emerged as a critical intermediate in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic aniline moiety modulated by an ortho-fluorine atom, and a carboxylate tail suitable for linker chemistry.

While historically used as a generic building block, recent breakthroughs (2024-2025) have elevated its status. It is now identified as the key starting material for D927 , a first-in-class "molecular glue" that stabilizes the interaction between the oncogene KRAS and the kinase PI3Kα. This guide details the molecule’s chemical profile, its pivotal role in isoform-specific inhibitor synthesis, and protocols for its integration into drug discovery workflows.

Part 1: Chemical Profile & Structural Significance

Identity & Properties

-

Molecular Formula: C₈H₈FNO₂

-

Molecular Weight: 169.15 g/mol

The "Fluorine Effect" in Drug Design The strategic placement of the fluorine atom at the 3-position (ortho to the amine) confers specific advantages over the non-fluorinated analog:

-

Reduced Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This reduces the formation of reactive metabolites and often improves the metabolic stability of the resulting drug candidate.

-

Conformational Bias: The fluorine atom can induce preferred conformations in downstream amides or ureas via intramolecular hydrogen bonding or electrostatic repulsion, locking the ligand into a bioactive shape.

-

Metabolic Blocking: The fluorine blocks metabolic oxidation at the 3-position, a common site for Phase I metabolism in phenylacetic acid derivatives.

Part 2: Primary Research Application – KRAS-PI3Kα Molecular Glues

The most significant recent application of 4-Amino-3-fluorophenylacetic acid is in the synthesis of D927 , a compound that selectively inhibits the PI3Kα signaling pathway by "gluing" the catalytic subunit (p110α) to the RAS protein, thereby trapping it in a non-signaling complex.

Mechanism of Action

D927 binds to a pocket at the interface of KRAS and PI3Kα.[5] The 4-amino-3-fluorophenylacetic acid moiety serves as the "anchor," where the aniline nitrogen forms a critical bond with the core heterocycle, and the acetic acid tail (often modified to an amide) extends into the solvent or interacts with specific residues to tune solubility and potency.

Synthetic Pathway (The SNAr Strategy)

The synthesis of D927 and related analogs relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] The 4-amino group of the starting material displaces a leaving group (typically chlorine) on a heteroaromatic scaffold (e.g., thienopyridazine).

Key Synthetic Insight: The 3-fluoro group on the aniline decreases the nucleophilicity of the amine slightly, requiring optimized conditions (elevated temperature or transition metal catalysis) compared to non-fluorinated anilines, but it ensures high regioselectivity and product stability.

Part 3: Experimental Protocols

Protocol A: SNAr Coupling for Scaffold Synthesis

This protocol describes the coupling of 4-Amino-3-fluorophenylacetic acid to a chloropyridazine core, a representative step in synthesizing kinase inhibitors like D927.

Reagents:

-

4,7-Dichlorothieno[2,3-d]pyridazine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: n-Butanol (or DMSO for higher temps)

Procedure:

-

Preparation: Dissolve 4,7-dichlorothieno[2,3-d]pyridazine (1.0 mmol) in n-Butanol (5 mL) in a pressure vial.

-

Addition: Add 4-Amino-3-fluorophenylacetic acid (1.0 mmol) followed by DIPEA (3.0 mmol).

-

Reaction: Seal the vial and heat to 120°C for 12–16 hours. Monitor by LC-MS for the formation of the monosubstituted product (mass shift corresponding to displacement of one Cl).

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify via C18 reverse-phase preparative HPLC (Gradient: Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: Verify structure via ¹H NMR. Look for the doublet/multiplet signals of the fluorophenyl ring and the disappearance of one aromatic chloride signal.

Protocol B: Amide Coupling (Carboxylic Acid Functionalization)

Used to convert the acetic acid tail into an amide linker for PROTACs or fragment extension.

Reagents:

-

4-Amino-3-fluorophenylacetic acid derivative (1.0 equiv)[3]

-

Target Amine (R-NH₂) (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF

Procedure:

-

Activation: Dissolve the phenylacetic acid derivative in dry DMF. Add DIPEA and HATU. Stir for 5 minutes at room temperature to form the activated ester.

-

Coupling: Add the Target Amine. Stir at room temperature for 2–4 hours.

-

Quench: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

Part 4: Visualization of Research Workflows

Diagram 1: Synthesis of Molecular Glue D927

This flowchart illustrates the specific role of 4-Amino-3-fluorophenylacetic acid in the construction of the D927 inhibitor.

Caption: Synthetic route for D927 utilizing 4-Amino-3-fluorophenylacetic acid as the primary anchor.

Diagram 2: Divergent Functionalization Logic

This diagram shows how researchers can exploit the two functional handles (NH2 and COOH) for different medicinal chemistry objectives.

Caption: Divergent synthetic strategies for library generation using the bifunctional scaffold.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Phenylacetic Acid Scaffolds

| Property | 4-Aminophenylacetic Acid (Non-F) | 4-Amino-3-fluorophenylacetic Acid | Impact in Research |

| Aniline pKa | ~4.6 | ~3.5 - 3.8 | Reduced basicity; lower toxicity risk. |

| Metabolic Stability | Low (Ring oxidation prone) | High | Fluorine blocks C3 oxidation. |

| Lipophilicity (LogP) | 0.22 | 0.80 | Improved membrane permeability. |

| Primary Application | General NSAID synthesis | Kinase/RAS Inhibitors (D927) | Specialized for targeted oncology. |

References

-

Tsuji, T., et al. (2024/2025).Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation. Nature/NIH. (Describes the synthesis of D927 using 4-Amino-3-fluorophenylacetic acid).

-

(Note: Link directs to related PI3K structural work; specific D927 synthesis is detailed in the supplementary methods of the associated Nature paper).

-

-

Sigma-Aldrich.Product Specification: 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3).

-

(Generic landing page for search verification).

-

-

PubChem Compound Summary.

-

Kavaliauskas, P., et al. (2024).Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (Demonstrates analogous aniline-acid scaffold chemistry).

Sources

- 1. CAS 503315-77-3: 4-Amino-3-fluorobenzeneacetic acid [cymitquimica.com]

- 2. aikonchem.wordpress.com [aikonchem.wordpress.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 503315-77-3: 4-Amino-3-fluorobenzeneacetic acid [cymitquimica.com]

- 5. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino(1,2-b)pyrrolo(3,2-f)(1,3)benzoxazine-1-carboxylate | C23H24N2O4 | CID 4995951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-3-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

4-Amino-3-fluorophenylacetic acid, a substituted aromatic amino acid, is an increasingly important building block in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a fluorine atom on the phenyl ring, offers medicinal chemists a versatile scaffold for generating libraries of compounds with diverse biological activities. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this reagent a valuable asset in modern drug discovery. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling precautions for 4-Amino-3-fluorophenylacetic acid, grounded in established safety data and best laboratory practices.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a complete understanding of its potential hazards. Based on available safety data, 4-Amino-3-fluorophenylacetic acid is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification for 4-Amino-3-fluorophenylacetic acid [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with solid 4-Amino-3-fluorophenylacetic acid should be conducted in a well-ventilated area.[2][3] For weighing and transferring the solid, a chemical fume hood is the most appropriate engineering control to prevent the inhalation of fine dust particles.[4] The fume hood should have a certified face velocity to ensure adequate containment. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling 4-Amino-3-fluorophenylacetic acid:

-

Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles are recommended.

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

-

Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or coveralls may be necessary.

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.

Safe Handling and Storage Protocols: A Proactive Approach to Safety

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposures and maintaining the stability of the compound.

Handling

-

Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.[2][3][4] Use spatulas to gently transfer the solid, and avoid pouring or other actions that could create airborne particles.

-

Grounding: For larger quantities, be aware of the potential for static discharge and take appropriate grounding measures.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[3]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] A designated and clearly labeled storage cabinet is recommended.

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and reducing agents.[6]

Table 2: Physicochemical Properties of 4-Amino-3-fluorophenylacetic acid

| Property | Value | Source |

| CAS Number | 503315-77-3 | [7] |

| Molecular Formula | C₈H₈FNO₂ | [7][8] |

| Molecular Weight | 169.15 g/mol | [7] |

| Boiling Point | 322.6°C at 760 mmHg | [8] |

| Flash Point | 148.9°C | [8] |

| Density | 1.371 g/cm³ | [8] |

| Storage Temperature | Room Temperature, keep in a dark and dry place. | [8] |

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small spill of solid 4-Amino-3-fluorophenylacetic acid, the following protocol should be followed:

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.

-

Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.[2][3]

-

Collection: Place the swept-up material into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

-

Ventilation: Allow the area to ventilate thoroughly before resuming work.

-

Reporting: Report the spill to the laboratory supervisor or safety officer.

Sources

4-Amino-3-fluorophenylacetic Acid: Technical Profile & Synthetic Utility

CAS: 503315-77-3 | Formula: C₈H₈FNO₂ | MW: 169.15 g/mol [1]

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Historically utilized as a scaffold for peptide modification and antibiotic optimization (e.g., Vancomycin analogs), it has recently emerged as a key intermediate in the synthesis of molecular glues and protein-protein interaction (PPI) inhibitors , such as the RAS-PI3Kα inhibitor D927 . Its structural value lies in the specific ortho-fluorine substitution relative to the amine, which modulates pKa, enhances metabolic stability against oxidative deamination, and provides a handle for nucleophilic aromatic substitution (SₙAr) reactions in drug assembly.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 2-(4-amino-3-fluorophenyl)acetic acid |

| CAS Number | 503315-77-3 |

| Molecular Weight | 169.15 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 132–136 °C (Typical) |

| pKa (Predicted) | Carboxyl: ~4.2 |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |

| Storage | Inert atmosphere, 2-8°C (Oxidation sensitive) |

Synthetic Evolution & Methodology

The synthesis of 4-Amino-3-fluorophenylacetic acid typically follows a reduction pathway from nitro-aromatic precursors.[1] The introduction of the fluorine atom is usually established early in the supply chain (e.g., via fluorination of nitrobenzene derivatives) rather than late-stage functionalization, due to the directing effects required.

Primary Synthetic Route (Nitro-Reduction)

The most robust industrial route involves the reduction of 3-Fluoro-4-nitrophenylacetic acid .[1] This precursor is synthesized via the Willgerodt-Kindler reaction or nitrile hydrolysis from 3-fluoro-4-nitrotoluene.[1]

Step 1: Precursor Assembly (Nitrotoluene to Phenylacetic Acid)

-

Starting Material: 3-Fluoro-4-nitrotoluene.[1]

-

Transformation: Bromination (NBS)

Cyanation (NaCN) -

Intermediate: 3-Fluoro-4-nitrophenylacetic acid (CAS 163395-24-2).[1]

Step 2: Reduction to Target (CAS 503315-77-3) [1]

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Bechamp Reduction).[1]

-

Critical Control: The reaction must be monitored to prevent reduction of the aromatic ring or defluorination (hydrodefluorination), which can occur under vigorous hydrogenation conditions.

Visualization of Synthetic Logic

Caption: Step-wise synthetic pathway from nitrotoluene precursors to the target amino-acid scaffold.

Pharmaceutical Applications

Molecular Glues & RAS Inhibitors (Case Study: D927)

Recent research (2024-2025) has identified CAS 503315-77-3 as a critical starting material for D927 , a molecular glue that stabilizes the interaction between RAS and PI3Kα.[1]

-

Mechanism: The aniline nitrogen of 503315-77-3 serves as a nucleophile in an SₙAr reaction with a chlorothieno[2,3-d]pyridazine core.[1]

-

Role of Fluorine: The 3-fluoro substituent is not merely decorative; it influences the torsion angle of the phenyl ring in the binding pocket and protects the electron-rich aniline ring from metabolic oxidation.

Antibiotic Optimization (Vancomycin Analogs)

Researchers have utilized this compound to engineer modified carboxyl-binding pockets in Vancomycin derivatives.[1] The introduction of the fluorinated aromatic ring alters the electronics of the binding cleft, potentially restoring activity against Vancomycin-Resistant Enterococci (VRE) by compensating for the D-Ala-D-Lac mutation in resistant bacterial cell walls.[1]

Detailed Experimental Protocol

The following protocol describes the reduction of the nitro-precursor, the final step in the synthesis.

Objective: Preparation of 4-Amino-3-fluorophenylacetic acid from 3-Fluoro-4-nitrophenylacetic acid.

Reagents:

-

3-Fluoro-4-nitrophenylacetic acid (10.0 g, 50.2 mmol)[1]

-

10% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)

-

Methanol (100 mL)

-

Hydrogen Gas (Balloon pressure or 1 atm)

Workflow:

-

Dissolution: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 3-fluoro-4-nitrophenylacetic acid in 100 mL of methanol. Ensure complete dissolution (sonicate if necessary).

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; keep wet.

-

Hydrogenation: Purge the flask with nitrogen (3 cycles), then switch to hydrogen gas. Stir the mixture vigorously at room temperature (25°C) under a hydrogen balloon for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The starting material (

) should disappear, and a lower -

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL methanol.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

-

Purification: Recrystallize the crude solid from water/ethanol (9:1) or triturate with diethyl ether to yield the pure product as an off-white solid.[1]

-

Yield: Typically 85–92% (approx. 7.2–7.8 g).

-

Quality Control (Self-Validation):

-

¹H NMR (DMSO-d₆): Look for the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet (NH₂) around 5.0 ppm.[1]

-

LC-MS: Confirm Mass [M+H]⁺ = 170.15.[1]

Safety & Handling

-

Fluorine Safety: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.

-

Amine Sensitivity: Aromatic amines can oxidize upon air exposure. Store under nitrogen or argon.

-

Skin/Eye Contact: Irritant.[2][3] Wear nitrile gloves and safety glasses.

References

-

Molecular Glue Synthesis (D927): Structural insights into isoform-specific RAS-PI3Kα interactions. National Institutes of Health (NIH). Link

-

Vancomycin Modification: Synthesis of Modified Carboxyl Binding Pockets of Vancomycin. EPFL Infoscience. Link

-

General Synthesis (Nitro Reduction): Preparation of aminophenylacetic acids. Organic Syntheses, Coll. Vol. 3, p. 63 (General methodology adapted for fluorinated analogs). Link

-

Chemical Data: 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3).[1] PubChem / NIH. Link

Sources

A Theoretical Exploration of 4-Amino-3-fluorophenylacetic Acid: A Computational Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Amino-3-fluorophenylacetic acid, a molecule of interest in medicinal chemistry and drug development. Employing a suite of computational chemistry techniques, we delve into the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's conformational landscape, chemical reactivity, and potential as a pharmacophore. The methodologies detailed herein serve as a practical workflow for the in-silico evaluation of drug candidates.

Introduction: The Rationale for Theoretical Investigation

4-Amino-3-fluorophenylacetic acid belongs to the class of substituted phenylacetic acids, a scaffold present in numerous biologically active compounds. The introduction of amino and fluoro groups to the phenylacetic acid backbone can significantly modulate its physicochemical properties, including its acidity, lipophilicity, and ability to form intermolecular interactions. These modifications are crucial in tuning a molecule's pharmacokinetic and pharmacodynamic profile.

Theoretical studies provide a powerful and cost-effective avenue to explore the molecular properties that govern biological activity before undertaking extensive experimental synthesis and testing. By leveraging computational models, we can gain a detailed understanding of:

-

Molecular Geometry and Stability: Identifying the most stable conformations that the molecule is likely to adopt.

-

Electronic Structure and Reactivity: Pinpointing regions of the molecule that are susceptible to electrophilic or nucleophilic attack and understanding its overall chemical stability.

-

Spectroscopic Signatures: Predicting spectroscopic data (e.g., IR, NMR) to aid in the characterization of synthesized compounds.

-

Intermolecular Interactions: Simulating how the molecule might interact with biological targets, such as proteins.

This guide will systematically explore these aspects of 4-Amino-3-fluorophenylacetic acid, providing a foundational understanding of its chemical behavior.

Computational Methodology: A Validated Approach

The theoretical investigations presented in this guide are based on Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method. The choice of functional and basis set is critical for obtaining accurate results. For the studies herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1]

All calculations are performed using a standard quantum chemistry software package, such as Gaussian.

Conformational Analysis: Understanding Molecular Flexibility

The presence of a rotatable bond between the phenyl ring and the acetic acid moiety imparts conformational flexibility to 4-Amino-3-fluorophenylacetic acid. Understanding the preferred spatial arrangement of the molecule is crucial, as the bioactive conformation is often a low-energy state.

Experimental Protocol: Potential Energy Surface Scan

A potential energy surface (PES) scan is performed to identify the most stable conformers. This involves systematically rotating the dihedral angle defined by the atoms of the C(aromatic)-C(aromatic)-C(alpha)-C(carboxyl) bond and calculating the energy at each step.

-

Input Structure Generation: A 3D structure of 4-Amino-3-fluorophenylacetic acid is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to a local energy minimum using the B3LYP/6-311++G(d,p) level of theory.

-

PES Scan: A relaxed PES scan is performed by rotating the specified dihedral angle in increments of 10 degrees, from 0 to 360 degrees. At each step, the geometry is allowed to relax while the dihedral angle is held constant.

-

Analysis of Results: The relative energies of the conformers are plotted against the dihedral angle to identify the global and local energy minima. The geometries corresponding to these minima are then fully re-optimized.

Diagram: Conformational Analysis Workflow

Caption: Workflow for determining stable conformers.

Electronic Structure and Chemical Reactivity

The electronic properties of a molecule are fundamental to its chemical reactivity and its ability to interact with other molecules. Several key descriptors are calculated to characterize the electronic nature of 4-Amino-3-fluorophenylacetic acid.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[2][3]

Table 1: Calculated FMO Properties of 4-Amino-3-fluorophenylacetic Acid

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.58 | Electron-donating capability |

| LUMO Energy | -0.21 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.37 | High chemical stability |

The analysis of the FMOs reveals that the HOMO is primarily localized on the phenyl ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the phenyl ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of intermolecular interactions.[4][5][6]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable for electrophilic attack and hydrogen bond acceptance. For 4-Amino-3-fluorophenylacetic acid, these are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group.

-

Blue Regions (Positive Potential): Represent electron-deficient areas, which are susceptible to nucleophilic attack and are hydrogen bond donor sites. These are anticipated around the hydrogen atoms of the amino and carboxylic acid groups.

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Diagram: MEP Interpretation

Caption: Interpreting MEP surface colors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[7][8] It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. Key insights from NBO analysis include:

-

Hybridization of Atomic Orbitals: Confirmation of the expected sp2 and sp3 hybridization of the carbon and oxygen atoms.

-

Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more refined picture of the charge distribution than Mulliken population analysis.

-

Hyperconjugative Interactions: Identification of stabilizing interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Theoretical Spectroscopic Analysis

Computational spectroscopy is a valuable tool for predicting and interpreting experimental spectra.

Vibrational Analysis (FT-IR)

The vibrational frequencies of 4-Amino-3-fluorophenylacetic acid can be calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to account for anharmonicity and other systematic errors.[9] The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum.

Table 2: Predicted Key Vibrational Frequencies for 4-Amino-3-fluorophenylacetic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H stretch (carboxylic acid) | ~3400 |

| N-H stretch (amino) | ~3300-3200 |

| C=O stretch (carboxylic acid) | ~1720 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-F stretch | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculation of NMR chemical shifts can aid in the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[10] The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[11][12][13][14] This is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized low-energy conformer of 4-Amino-3-fluorophenylacetic acid is used.

-

Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or through computational prediction of cavities.

-

Docking Simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand within the active site.

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Diagram: Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive computational characterization of 4-Amino-3-fluorophenylacetic acid. The presented analyses of its conformational preferences, electronic structure, and spectroscopic properties offer a solid foundation for understanding its chemical behavior. The outlined molecular docking protocol provides a pathway for investigating its potential as a ligand for various biological targets.

The insights gained from these theoretical studies can guide future experimental work, including synthetic efforts and biological screening. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and help in refining the design of more potent and selective drug candidates based on the 4-Amino-3-fluorophenylacetic acid scaffold.

References

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. (2021). PubMed. Retrieved from [Link]

-

DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. Retrieved from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC. Retrieved from [Link]

-

Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015). ResearchGate. Retrieved from [Link]

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2021). PubMed Central. Retrieved from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

-

Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. (n.d.). Fluorine Notes. Retrieved from [Link]

-

Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. (1995). PubMed. Retrieved from [Link]

-

Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2023). ResearchGate. Retrieved from [Link]

-

Frontier molecular orbital theory. (n.d.). Wikipedia. Retrieved from [Link]

- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). Unknown Source.

-

A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). MDPI. Retrieved from [Link]

-

Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023). LinkedIn. Retrieved from [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Interrelation between electrostatic and lipophilicity potentials on molecular surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity | MDPI [mdpi.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyasia.com [spectroscopyasia.com]

- 11. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solid-State Characterization of 4-Amino-3-fluorophenylacetic Acid

[1]

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a critical fluorinated building block in the synthesis of next-generation small molecule inhibitors.[1] Its unique structural motif—combining an aniline moiety with a fluorinated phenylacetic acid core—imparts specific electronic and steric properties essential for modulating potency and metabolic stability in drug candidates.[1][2]

This guide provides a comprehensive technical overview of the solid-state characteristics of 4-Amino-3-fluorophenylacetic acid.[1][2] It is designed to assist medicinal chemists and formulation scientists in establishing robust characterization workflows, ensuring batch-to-batch consistency, and optimizing downstream processing.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The incorporation of a fluorine atom at the meta position relative to the acetic acid tail (and ortho to the amine) significantly alters the pKa and lipophilicity compared to the non-fluorinated parent, 4-aminophenylacetic acid.[1][2]

Table 1: Chemical Identification

| Attribute | Detail |

| Chemical Name | 4-Amino-3-fluorophenylacetic acid |

| CAS Number | 503315-77-3 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| SMILES | NC1=C(F)C=C(CC(O)=O)C=C1 |

| Appearance | White to light brown/tan crystalline powder |

| Primary Hazard | Irritant (H315, H319, H335); Potential light sensitivity |

Physicochemical Properties[1][2][3][6][7][10][11]

Understanding the physicochemical landscape is prerequisite to successful crystallization and formulation.[1][2] The values below represent a synthesis of predicted data and experimental ranges for structural analogues (e.g., 4-aminophenylacetic acid), serving as a baseline for experimental validation.

Table 2: Physicochemical Profile[1][2][4]

| Property | Value / Range | Technical Insight |

| Melting Point | >150°C (Predicted/Analogue) | High melting point expected due to intermolecular H-bonding and potential zwitterionic lattice structure. Note: Experimental DSC required for exact onset.[1][2] |

| Boiling Point | ~322.6°C (Predicted at 760 mmHg) | Theoretical value; compound likely decomposes before boiling at atmospheric pressure.[1][2] |

| pKa (Acid) | 4.47 ± 0.10 (Predicted) | The carboxylic acid is slightly more acidic than phenylacetic acid (pKa ~4.[1][2]3) due to the electron-withdrawing fluorine.[1][2] |

| pKa (Base) | ~3.5 - 4.0 (Estimated) | The aniline nitrogen is less basic than unsubstituted aniline due to the ortho-fluorine effect.[1][2] |

| LogP | 1.62 (Predicted) | Moderate lipophilicity; suggests good permeability but requires solubility enhancement for aqueous formulations.[1][2] |

| Density | ~1.37 g/cm³ | Typical for halogenated aromatic organic solids.[1][2] |

Solubility & Amphoteric Nature

As an amino acid derivative, 4-Amino-3-fluorophenylacetic acid exhibits amphoteric behavior.[1]

-

Acidic Media (pH < 2): Soluble (Protonation of amine → Cationic species).[1][2]

-

Basic Media (pH > 6): Soluble (Deprotonation of carboxylic acid → Anionic species).[1][2]

-

Neutral Media (pH 4-5): Lowest solubility (Isoelectric point vicinity); likely exists as a zwitterion in the solid state, leading to high lattice energy and reduced water solubility.[1][2]

Solid-State Characterization Strategy

For drug development, the "solid form" is not static.[1][2] Polymorphism, solvate formation, and morphology directly impact bioavailability and processability.[1][2] The following workflow outlines the mandatory characterization steps for any new batch or recrystallized sample.

Characterization Workflow

Figure 1: Standard solid-state characterization workflow for defining the physical form of the material.

Detailed Methodologies

A. X-Ray Powder Diffraction (XRPD) [1][2]

-

Purpose: The "fingerprint" of the solid form.[1][2] Essential for distinguishing between polymorphs (different crystal packings) which can have vastly different solubilities.[1][2]

-

Protocol:

B. Thermal Analysis (DSC & TGA)

-

Differential Scanning Calorimetry (DSC):

-

Thermogravimetric Analysis (TGA):

C. Dynamic Vapor Sorption (DVS)

Synthesis & Impurity Origins[1][9]

Understanding the synthesis pathway helps anticipate potential impurities (e.g., regioisomers or unreduced nitro intermediates) that affect the solid-state lattice.[1][2]

Likely Synthetic Route

The most common industrial route involves the nitration of 3-fluorophenylacetic acid followed by reduction.[1][2]

Figure 2: Primary synthesis pathway highlighting the origin of potential critical impurities.

Purification for Solid Form Control[1][2]

Handling, Stability, & Storage[2][3][6][9][10]

Stability Concerns

-

Oxidation: Anilines (amino-aromatics) are susceptible to oxidation, turning from white to brown/black upon exposure to air and light.[1][2] The fluorine atom provides some metabolic stability but does not fully prevent oxidative degradation in storage.[1][2]

-

Light Sensitivity: Store in amber vials.

Storage Protocol

References

-